N-Nitroso-meglumine

Description

Properties

IUPAC Name |

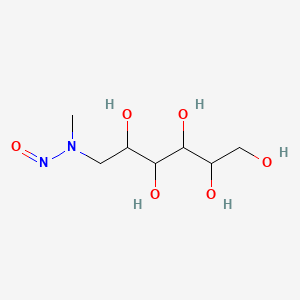

N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)nitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGVGLCWLGEFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(C(C(C(CO)O)O)O)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Nitroso-meglumine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-meglumine is a nitrosamine (B1359907) impurity that can form from the reaction of meglumine (B1676163), a common excipient in pharmaceutical formulations, with nitrosating agents.[1] Due to the potential carcinogenic nature of N-nitrosamines, understanding the synthesis, characterization, and potential biological impact of this compound is of critical importance for drug development and safety assessment. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, including experimental protocols and data interpretation.

Chemical Properties

This compound, also known as N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide, is a complex molecule with the potential for multiple chiral centers.[1][2] Its properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide | [1][2] |

| CAS Number | 10356-92-0 | [1][3] |

| Molecular Formula | C₇H₁₆N₂O₆ | [1] |

| Molecular Weight | 224.21 g/mol | |

| Appearance | Not explicitly stated, but likely a solid | |

| Purity | Commercially available at >95% |

Synthesis of this compound

General Experimental Protocol (Proposed)

Materials:

-

Meglumine

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl) or other strong acid

-

Deionized Water

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution: Dissolve a known quantity of meglumine in deionized water in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath to maintain a low temperature (0-5 °C).

-

Acidification: Slowly add a stoichiometric equivalent of a strong acid (e.g., HCl) to the meglumine solution while stirring.

-

Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the acidified meglumine solution using a dropping funnel, ensuring the temperature remains low. The reaction mixture should be stirred for a specified period (e.g., 1-2 hours) at low temperature.

-

Quenching: After the reaction is complete, the excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product may require further purification, for example by column chromatography, to achieve the desired purity.

Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[8]

Characterization of this compound

The characterization of this compound is crucial to confirm its identity and purity. The following techniques are commonly employed.[1][9]

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Due to the presence of rotational isomers (E/Z) around the N-N bond in asymmetrical nitrosamines, the ¹H NMR spectrum is expected to show two sets of signals for the protons adjacent to the nitroso group.[10] The complex polyol chain of the meglumine moiety will also contribute to a complex multiplet region in the spectrum. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound (224.21 g/mol ).[1][11] Common fragmentation patterns for nitrosamines include the loss of the nitroso group (-NO, 30 Da).[12] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for the N-N=O group. Typically, a strong band for the N=O stretching vibration is observed in the region of 1430-1460 cm⁻¹, and the N-N stretching vibration appears around 1040-1140 cm⁻¹.[13] The presence of multiple hydroxyl groups will result in a broad O-H stretching band around 3300-3500 cm⁻¹. |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be used to assess the thermal stability of this compound and to determine the presence of any residual solvent or water.[1][9]

Signaling Pathways and Biological Activity

N-nitrosamines are generally considered to be pro-carcinogens that require metabolic activation to exert their biological effects.[14] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[14] The resulting reactive electrophilic intermediates can then form adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[8][14]

While specific signaling pathways for this compound have not been elucidated, studies on other nitrosamines, such as N-nitrosodiethylamine (NDEA), have suggested a link to neurodegeneration with features similar to Alzheimer's disease.[8] This pathway involves impairments in energy metabolism and insulin/IGF signaling.[8]

Visualizations

Caption: General metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

Caption: Generalized potential neurodegenerative pathway of N-nitrosamines.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a specific, detailed synthesis protocol is not available in the public domain, a general method based on the nitrosation of meglumine can be employed. The characterization of this compound relies on standard analytical techniques, with particular attention to the potential for rotational isomers in NMR spectroscopy. The biological activity of this compound is presumed to be similar to other N-nitrosamines, involving metabolic activation to a carcinogenic species. Further research is needed to fully elucidate the specific synthesis conditions, detailed spectroscopic data, and the precise biological pathways affected by this compound.

References

- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]

- 2. This compound | SynZeal [synzeal.com]

- 3. synchemia.com [synchemia.com]

- 4. Video: 2° Amines to N-Nitrosamines: Reaction with NaNO2 [jove.com]

- 5. veeprho.com [veeprho.com]

- 6. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 8. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Nitroso Meglumine Launch | Advent [adventchembio.com]

- 10. NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. N-Nitroso meglumine - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 14. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

N-Nitroso-meglumine: A Comprehensive Technical Review of its Chemical Properties and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-meglumine, a potential impurity in pharmaceutical formulations containing the excipient meglumine (B1676163), belongs to the class of N-nitrosamine compounds, which are recognized as a "cohort of concern" due to their potential carcinogenic and mutagenic properties.[1][2] The formation of this compound can occur when meglumine, a secondary amine, reacts with nitrosating agents under specific conditions.[3] This technical guide provides an in-depth overview of the chemical properties, formation pathways, and potential biological implications of this compound, based on available scientific literature. It is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the safety and quality assessment of pharmaceutical products.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₇H₁₆N₂O₆ | [4] |

| Molecular Weight | 224.21 g/mol | |

| CAS Number | 10356-92-0 | [3] |

| Appearance | White Solid | [5] |

| Solubility | Soluble in Water, DMSO, and Methanol. | [5] |

| Computed XLogP3 | -3 | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available |

Formation Pathway

This compound is not intentionally synthesized for therapeutic purposes but is formed as an impurity. The primary pathway for its formation involves the nitrosation of meglumine. This reaction typically occurs in the presence of a nitrosating agent, such as nitrous acid (HNO₂), which can be formed from nitrite (B80452) salts (e.g., sodium nitrite) under acidic conditions.[3]

Stability and Reactivity

This compound is reported to be stable under normal conditions of use, storage, and transport.[3] However, like other nitrosamines, it can be reactive under certain conditions.

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[3]

-

Hazardous Decomposition: Under fire conditions, it may emit toxic fumes and irritating gases.[3]

-

Reactivity: The product is generally stable and non-reactive under normal conditions.[3]

Biological Implications and Potential Signaling Pathways

While specific in-vivo and in-vitro studies on the biological activity of this compound are limited, the broader class of N-nitrosamines is well-studied. N-nitrosamines are known to be potent carcinogens that require metabolic activation to exert their genotoxic effects.[7][8]

Hypothesized Metabolic Activation Pathway

The metabolic activation of N-nitrosamines is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[9] The key initial step is α-hydroxylation, which leads to the formation of an unstable α-hydroxy nitrosamine (B1359907). This intermediate then spontaneously decomposes to form an aldehyde and a reactive diazonium ion. The diazonium ion is a potent electrophile that can alkylate cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.[7]

Genotoxicity

N-nitrosamines are classified as a "cohort of concern" under the ICH M7(R2) guideline due to their mutagenic and carcinogenic potential.[1] The alkylation of DNA by the reactive metabolites of nitrosamines can lead to the formation of DNA adducts, which, if not repaired, can cause mutations during DNA replication. These mutations can activate proto-oncogenes or inactivate tumor suppressor genes, contributing to the development of cancer.[8] Studies on other N-nitrosamine drug substance-related impurities (NDSRIs) have shown that they can induce DNA damage and micronucleus formation in human cell lines.[1][2]

Experimental Protocols

Synthesis of this compound (General Procedure)

A general method for the synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent in an acidic medium. The following is a representative protocol that can be adapted for the synthesis of this compound.

Materials:

-

Meglumine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Water

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve meglumine in a mixture of water and hydrochloric acid in a flask, and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite in water to the cooled meglumine solution while maintaining the temperature below 10 °C and stirring vigorously.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition is complete.

-

Extract the product from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product using a suitable technique, such as column chromatography.

Note: N-nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Analytical Detection and Quantification

The detection and quantification of this compound in pharmaceutical products require highly sensitive analytical methods due to the low acceptable intake limits for nitrosamine impurities.

Commonly Employed Techniques:

-

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: HPLC is a widely used technique for the separation and quantification of nitrosamines.[3] Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also used for the analysis of volatile nitrosamines, though it may not be suitable for thermolabile compounds like this compound.[3]

Conclusion

This compound is a critical potential impurity in pharmaceutical products formulated with meglumine. Its classification as a potential carcinogen necessitates rigorous control and monitoring. While specific experimental data on its physicochemical and biological properties are limited, the well-established knowledge of the N-nitrosamine class of compounds provides a strong basis for understanding its potential risks. This technical guide summarizes the current understanding of this compound, highlighting its formation, stability, and hypothesized metabolic activation leading to genotoxicity. The provided experimental frameworks for synthesis and analysis serve as a starting point for researchers and quality control professionals. Further research into the specific biological activities and toxicological profile of this compound is crucial for a comprehensive risk assessment and to ensure patient safety.

References

- 1. Genotoxicity evaluation of ten nitrosamine drug substance-related impurities using 2D and 3D HepaRG cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]

- 4. This compound | SynZeal [synzeal.com]

- 5. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H16N2O6 | CID 21943779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

N-Nitroso-meglumine: A Technical Guide to its Presumed Mechanism of Action

Disclaimer: To date, specific experimental studies detailing the complete mechanism of action of N-Nitroso-meglumine have not been published in peer-reviewed literature. The following technical guide is based on the well-established mechanism of action of the broader class of N-nitrosamine compounds, to which this compound belongs. The metabolic pathways, reactive intermediates, and downstream effects described herein are therefore hypothesized based on current scientific understanding of this class of potent genotoxic carcinogens.

Executive Summary

This compound is a nitrosamine (B1359907) impurity of concern in the pharmaceutical industry. Like other N-nitrosamines, it is presumed to be a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 (CYP) enzymes, is thought to lead to the formation of highly reactive electrophilic species that can covalently bind to cellular macromolecules, most critically DNA. The resulting DNA adducts, if not repaired, can lead to mutations during DNA replication, a key initiating event in carcinogenesis. This guide provides a detailed overview of the hypothesized mechanism of action of this compound, along with the standard experimental protocols used to investigate the genotoxicity of N-nitrosamines.

Hypothesized Mechanism of Action

The carcinogenic activity of N-nitrosamines is a multi-step process that involves metabolic activation, formation of DNA adducts, and the subsequent cellular responses to this DNA damage.

Metabolic Activation

N-nitrosamines are metabolically activated primarily in the liver by a variety of cytochrome P450 enzymes.[1][2][3] The key initial step is the enzymatic α-hydroxylation of the carbon atom adjacent to the nitroso group.[4] This reaction forms an unstable α-hydroxy-N-nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition to yield an aldehyde and a highly reactive alkyldiazonium ion.[1][2] In the case of this compound, which has a methyl group, this would be a methyldiazonium ion.

dot

Caption: Hypothesized metabolic activation pathway of this compound.

Formation of DNA Adducts

The highly electrophilic methyldiazonium ion generated from the metabolic activation of this compound can readily react with nucleophilic sites on DNA bases. This results in the formation of various DNA adducts, including O6-methylguanine, N7-methylguanine, and N3-methyladenine.[5] Of these, O6-methylguanine is considered to be the most mutagenic and carcinogenic lesion due to its propensity to cause G:C to A:T transition mutations during DNA replication.[6]

Downstream Signaling and Carcinogenesis

The formation of DNA adducts can trigger cellular DNA damage responses, including cell cycle arrest and apoptosis. If the DNA damage is not properly repaired by cellular repair mechanisms, such as base excision repair and direct reversal by O6-methylguanine-DNA methyltransferase (MGMT), the persistent adducts can lead to mispairing during DNA replication, resulting in permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can disrupt normal cellular growth control and contribute to the initiation and progression of cancer.[7]

Experimental Protocols for Genotoxicity Assessment

Standardized in vitro assays are crucial for assessing the genotoxic potential of N-nitrosamines. Due to the requirement for metabolic activation, these assays are typically performed with the addition of an exogenous metabolic activation system, most commonly a liver post-mitochondrial fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rodents. Hamster liver S9 is often preferred for nitrosamine testing due to its higher metabolic activity towards this class of compounds.[8][9]

Enhanced Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to detect the mutagenicity of a chemical. For N-nitrosamines, an enhanced protocol is recommended.[10]

Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Methodology:

-

Tester Strains: A panel of bacterial strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), should be used.

-

Metabolic Activation: The assay is conducted in the presence and absence of a metabolically active S9 mix. For nitrosamines, a high concentration of hamster liver S9 (e.g., 30%) is recommended.

-

Pre-incubation Method: The test compound, bacterial culture, and S9 mix (or buffer for non-activation conditions) are pre-incubated at 37°C for a short period (e.g., 30 minutes) before being mixed with molten top agar (B569324) and poured onto minimal glucose agar plates.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+ or trp+) on each plate is counted. A compound is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.

dot

References

- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of action of N-nitroso compounds. | Semantic Scholar [semanticscholar.org]

- 4. alpha-Hydroxylation pathway in the in vitro metabolism of carcinogenic nitrosamines: N-nitrosodimethylamine and N-nitroso-N-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]

- 10. ema.europa.eu [ema.europa.eu]

N-Nitroso-meglumine: A Comprehensive Technical Review for Pharmaceutical Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-meglumine (NSM), a nitrosamine (B1359907) impurity, has emerged as a significant concern for the pharmaceutical industry. As a potential genotoxic and carcinogenic compound, its presence in drug substances and finished drug products is under intense scrutiny by global regulatory bodies. Meglumine (B1676163), an amino sugar, is a widely used excipient in pharmaceutical formulations, primarily as a solubilizing agent and a component of ionic contrast media. The secondary amine moiety within the meglumine structure makes it susceptible to nitrosation, leading to the formation of this compound under specific processing or storage conditions. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, regulatory landscape, analytical methodologies for its detection and quantification, and its toxicological profile.

Chemical and Physical Properties

This compound, chemically known as 1-deoxy-1-(methylnitrosamino)-D-glucitol, is a derivative of meglumine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-deoxy-1-(methylnitrosamino)-D-glucitol | |

| CAS Number | 62137-31-9 | |

| Molecular Formula | C₇H₁₆N₂O₆ | |

| Molecular Weight | 224.21 g/mol | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature |

Regulatory Landscape and Acceptable Intake Limits

Regulatory agencies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products. For this compound, an Acceptable Intake (AI) limit has been established to ensure patient safety. The AI represents a level of exposure with a negligible cancer risk over a lifetime.

| Regulatory Agency | Acceptable Intake (AI) Limit | Reference |

| European Medicines Agency (EMA) | 1500 ng/day | [1] |

| U.S. Food and Drug Administration (FDA) | 1500 ng/day (Potency Category 5) | [2][3] |

The FDA, under its "Carcinogenic Potency Categorization Approach for N-nitrosamines," has classified this compound as a Potency Category 5 nitrosamine.[3] This category is for nitrosamines that are not predicted to be metabolically activated to a genotoxic species or are predicted to form unstable reactive intermediates.[3]

Synthesis of this compound

A general procedure for the nitrosation of a secondary amine, which can be adapted for the synthesis of this compound, is as follows:

General Experimental Protocol for N-Nitrosamine Synthesis

-

Dissolution: The secondary amine (meglumine in this case) is dissolved in an appropriate solvent, such as water or an aqueous-organic mixture.

-

Acidification: The solution is acidified, typically with a mineral acid like hydrochloric acid or sulfuric acid, to a pH of approximately 3-4.

-

Nitrosation: A solution of a nitrosating agent, most commonly sodium nitrite (B80452) (NaNO₂), is added dropwise to the cooled, acidified solution of the amine. The reaction is typically carried out at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is neutralized. The N-nitrosamine product is then extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

It is crucial to handle nitrosamines with extreme caution due to their potential carcinogenicity. All synthesis and handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Analytical Methodologies for Quantification

The detection and quantification of trace levels of this compound in pharmaceutical matrices require highly sensitive and specific analytical methods. The most commonly employed technique is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: UHPLC-MS/MS for this compound in Tafamidis (B1682582) Meglumine

A validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of this compound in tafamidis meglumine capsules has been reported.[1][4][5]

Chromatographic Conditions:

-

Column: Teknokroma PFP (250 × 4.6 mm, 5 µm)[1]

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (B129727) (70:30 v/v)[1]

-

Flow Rate: 0.6 mL/min[1]

-

Injection Volume: 20 µL[1]

-

Column Temperature: Not specified

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode[1]

-

Detection Mode: Multiple Reaction Monitoring (MRM)[1]

-

MRM Transition: m/z 225.1 → m/z 177.1 (This transition is likely for the protonated molecule [M+H]⁺ and a characteristic fragment ion, though the specific fragment was not detailed in the abstract)

Method Performance:

The validation of this method demonstrated its suitability for the intended purpose.

| Parameter | Result | Reference |

| Linearity Range | 100–300 ng/mL | [1] |

| Correlation Coefficient (r²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.5 ng/mL | [1] |

| Limit of Quantification (LOQ) | 1 ng/mL | [1] |

| Recovery | Not specified |

Another study reported recovery rates of 99% to 128% for a similar UHPLC-MS/MS method.[5]

Toxicological Profile

The primary toxicological concern associated with this compound is its potential carcinogenicity, a characteristic of the broader class of N-nitrosamines. The general mechanism of action for nitrosamine-induced carcinogenicity involves metabolic activation to form reactive electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.

Acute Toxicity:

Specific LD50 values for this compound are not available in the published literature. Material Safety Data Sheets (MSDS) for this compound typically state "No data available" for acute toxicity endpoints.

Genotoxicity and Carcinogenicity:

N-nitrosamines as a class are considered potent mutagens and carcinogens. The genotoxic mechanism is well-understood and proceeds through the following steps:

-

Metabolic Activation: Cytochrome P450 enzymes in the liver metabolize the N-nitrosamine, leading to the formation of an unstable α-hydroxy nitrosamine.

-

Formation of a Diazonium Ion: The α-hydroxy nitrosamine spontaneously decomposes to form a highly reactive diazonium ion.

-

DNA Alkylation: The diazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine.

-

Mutation and Carcinogenesis: This DNA alkylation can lead to mispairing during DNA replication, resulting in mutations. If these mutations occur in critical proto-oncogenes or tumor suppressor genes, they can lead to the initiation of carcinogenesis.

Visualizations

Logical Relationship: Formation of this compound

Caption: Formation of this compound from meglumine.

Experimental Workflow: UHPLC-MS/MS Analysis

Caption: Workflow for UHPLC-MS/MS analysis of this compound.

Signaling Pathway: General Mechanism of Nitrosamine Carcinogenesis

References

An In-Depth Technical Guide to N-Nitroso-meglumine

This technical guide provides a comprehensive overview of N-Nitroso-meglumine, a nitrosamine (B1359907) impurity of significant interest to the pharmaceutical industry. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, formation, analytical detection, and regulatory context.

Introduction

This compound is an N-nitrosamine impurity that can form in pharmaceutical products containing meglumine (B1676163) as an excipient.[1][2] Meglumine, an amino sugar derived from sorbitol, is widely used to enhance the solubility and stability of poorly soluble active pharmaceutical ingredients (APIs).[1] The secondary amine present in the meglumine structure is susceptible to nitrosation in the presence of nitrosating agents, leading to the formation of this compound.[1][3]

Given that N-nitrosamine compounds are classified as probable human carcinogens, their presence in drug products is a major concern for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][4][5] Consequently, stringent control and monitoring of impurities like this compound are critical for patient safety and regulatory compliance.[2]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10356-92-0, 62137-31-9 (alternate) | [1][6][7][8][9] |

| Chemical Name | N-Methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide; 1-Deoxy-1-(methylnitrosamino)-D-glucitol | [1] |

| Molecular Formula | C₇H₁₆N₂O₆ | [1][8][9] |

| Molecular Weight | 224.21 g/mol | [1][9] |

| IUPAC Name | N-methyl-N-(2,3,4,5,6-pentahydroxyhexyl)nitrous amide | [9] |

| SMILES | CN(N=O)C--INVALID-LINK--O)O)O)O | [6][8] |

| InChI | InChI=1S/C7H16N2O6/c1-9(8-15)2-4(11)6(13)7(14)5(12)3-10/h4-7,10-14H,2-3H2,1H3/t4-,5+,6+,7+/m0/s1 | [6] |

Formation Pathway and Regulatory Context

This compound is formed from the reaction of meglumine with a nitrosating agent, typically under acidic conditions.[1] The nitrosating agent can originate from various sources, including residual nitrites in raw materials, excipients, or even from the manufacturing environment.[1][5]

Regulatory agencies like the FDA and EMA have implemented strict guidelines for the control of nitrosamine impurities in pharmaceutical products.[1] For this compound, the U.S. FDA has established an Acceptable Intake (AI) limit of 100 ng/day.[6] This necessitates the use of highly sensitive analytical methods to detect and quantify this impurity at trace levels.

The formation pathway of this compound from its precursor is illustrated below.

Analytical Methodologies

The detection and quantification of this compound at trace levels require highly sensitive and validated analytical methods.[1] Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with various detectors and mass spectrometry are commonly employed.[1][2]

A published method for the analysis of this compound utilizes RP-HPLC.[3][10] The key parameters of this method are outlined below.

| Parameter | Specification | Reference(s) |

| Chromatography | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | [3][10] |

| Column | Primesep 100 | [3][10] |

| Mobile Phase | A mixture of water, acetonitrile, and formic acid | [3][10] |

| Detectors | Photodiode Array (PDA) and Refractive Index (RI) detectors | [3][10] |

| Validation | The method was validated according to regulatory standards, showing high specificity, reproducibility (%RSD of 0.56), and a strong linear correlation (0.999). The average recovery was reported to be at least 98.0%. | [3][10] |

For even higher sensitivity, a UHPLC-MS/MS method has been developed for the quantification of this compound in Tafamidis Meglumine.[11]

| Parameter | Specification | Reference(s) |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) | [11] |

| Column | Luna column (4.6 mm × 150 mm ID, 3.0 µm particle size) | [11] |

| Flow Rate | 0.8 mL/min (isocratic mode) | [11] |

| Ionization | Heated Electrospray Ionization (HESI) in positive ion mode | [11] |

| Detection | Multiple Reaction Monitoring (MRM) mode, with a transition at m/z 223.20 to 59.10 | [11] |

The general workflow for the analytical testing of this compound in a pharmaceutical product is depicted in the following diagram.

Toxicology and Safety

This compound belongs to the class of N-nitrosamine impurities, which are known for their potential carcinogenic and mutagenic properties.[1][12] The carcinogenic risk stems from the ability of nitrosamines to alkylate DNA, which can lead to mutations.[13] Regulatory bodies have classified nitrosamine impurities as a "cohort of concern" due to their high mutagenic potency.[5]

The established Acceptable Intake (AI) limit provides a guideline for the maximum daily exposure that is considered safe over a lifetime. For this compound, this limit is crucial for risk assessment in pharmaceutical products containing meglumine.[6] The control of this impurity to levels at or below the AI is a key aspect of ensuring drug safety.

References

- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]

- 2. N-Nitroso Meglumine Launch | Advent [adventchembio.com]

- 3. Development and Validation of RP-HPLC Method for the Detection of N-Nitroso Meglumine in Pharmaceutical Products [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Information Note Nitrosamine impurities [who.int]

- 6. veeprho.com [veeprho.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. This compound | SynZeal [synzeal.com]

- 9. This compound | C7H16N2O6 | CID 21943779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. rsisinternational.org [rsisinternational.org]

- 13. researchgate.net [researchgate.net]

N-Nitroso-meglumine: A Comprehensive Toxicological Profile for Drug Development Professionals

An In-depth Technical Guide

N-Nitroso-meglumine, a nitrosamine (B1359907) impurity, has emerged as a compound of significant interest to researchers, scientists, and drug development professionals. Its classification as a potential carcinogen places it under rigorous scrutiny by global regulatory bodies. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon the broader understanding of N-nitroso compounds and the established regulatory frameworks for their control in pharmaceutical products.

Chemical Identity and Properties

This compound is a derivative of meglumine (B1676163), an excipient commonly used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). The formation of this compound can occur when residual nitrites react with the secondary amine structure of meglumine under specific conditions during drug manufacturing or storage.

| Property | Value |

| Chemical Name | N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide |

| Synonyms | 1-Deoxy-1-(methylnitrosamino)-D-glucitol |

| CAS Number | 62137-31-9 (Alternate: 10356-92-0)[1][2][3] |

| Molecular Formula | C₇H₁₆N₂O₆[4] |

| Molecular Weight | 224.21 g/mol [4] |

Regulatory Landscape and Acceptable Intake

N-nitroso compounds are classified as a "cohort of concern" under the International Council for Harmonisation (ICH) M7(R2) guideline due to their potential as potent mutagenic carcinogens.[5] This classification necessitates a stringent control strategy to limit patient exposure. Regulatory agencies, including the European Medicines Agency (EMA) and Health Canada, have established acceptable intake (AI) limits for various nitrosamine impurities. For this compound, an AI limit has been set based on read-across approaches from toxicological data of structurally related compounds.

| Regulatory Body | Acceptable Intake (AI) Limit |

| Health Canada | 1500 ng/day |

| European Medicines Agency (EMA) | 1500 ng/day |

| U.S. FDA | 100 ng/day (Potency Category 2 NDSRI)[2] |

Toxicological Data Summary

In the absence of specific data, the toxicological risk assessment for this compound relies heavily on the well-established toxicology of the N-nitrosamine class of compounds and in silico methods like read-across.[7][8][9]

| Toxicological Endpoint | This compound Specific Data | General Information for N-Nitrosamines |

| Acute Toxicity (LD50) | No data available[6] | Varies widely depending on the specific compound and route of administration. |

| Genotoxicity | No specific data available. Assumed to be genotoxic based on its chemical structure. | Many N-nitrosamines are potent mutagens in the Ames test, often requiring metabolic activation. They are known to cause DNA damage. |

| Carcinogenicity | No specific data available[6] | Many N-nitrosamines are potent carcinogens in various animal species, inducing tumors in multiple organs.[10][11][12] They are classified as probable human carcinogens (IARC Group 2A). |

| Reproductive Toxicity | No data available[6] | Data is limited and compound-specific. |

Mechanistic Insights into N-Nitrosamine Toxicity

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into reactive electrophiles that can alkylate DNA.[13] This process initiates a cascade of events that can lead to mutations and the development of cancer.

Metabolic Activation

N-nitrosamines require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their genotoxic effects.[13] The initial step involves the α-hydroxylation of the carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes spontaneous decomposition to form a highly reactive diazonium ion, which is a potent alkylating agent.[14]

DNA Adduct Formation and Mutagenesis

The generated diazonium ions can react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of O⁶-alkylguanine and N⁷-alkylguanine adducts is particularly critical.[15] If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). An accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can drive the process of carcinogenesis.

Signaling Pathways in N-Nitrosamine Carcinogenesis

The DNA damage induced by N-nitrosamines triggers cellular stress responses, including the activation of DNA damage repair pathways, cell cycle arrest, and apoptosis.[16] Chronic exposure and the resulting accumulation of DNA damage can overwhelm these protective mechanisms, leading to genomic instability and the activation of pro-carcinogenic signaling pathways. Key pathways implicated in N-nitrosamine-induced cancer include those involving p53, Ras, and PI3K/Akt.[17]

Experimental Protocols

Given the lack of specific experimental data for this compound, this section outlines the general and enhanced methodologies typically employed for the toxicological assessment of N-nitrosamine impurities, in accordance with regulatory guidelines like ICH M7.[18][19][20]

Genotoxicity Assessment: The Enhanced Ames Test

The bacterial reverse mutation assay (Ames test) is a standard method for assessing the mutagenic potential of chemical substances. For N-nitrosamines, which often require metabolic activation, an "Enhanced Ames Test" (EAT) protocol is recommended for increased sensitivity.[21]

Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

Methodology:

-

Strains: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of rats or hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone). For nitrosamines, hamster liver S9 is often preferred due to its higher metabolic activity towards this class of compounds. The EAT protocol often utilizes a higher concentration of S9 (e.g., 10-30%).

-

Exposure: A pre-incubation method is commonly used where the test substance, bacterial culture, and S9 mix (if applicable) are incubated together before being plated on minimal glucose agar.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (his+ or trp+) on the test plates is counted and compared to the number of spontaneous revertant colonies on the solvent control plates. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants that is statistically significant and exceeds a certain fold-increase over the background.

In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of a test substance in mammalian cells.

Methodology:

-

Cell Lines: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are commonly used.

-

Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.

-

Treatment: Cells are exposed to the test substance over a range of concentrations for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9.

-

Harvest and Staining: After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a substance.

Objective: To determine the carcinogenic potential of a substance following long-term exposure in a rodent model.

Methodology:

-

Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) are used.

-

Dose Selection: Dose levels are selected based on data from shorter-term toxicity studies to identify a maximum tolerated dose (MTD) and lower dose levels.

-

Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats) via a relevant route of exposure (e.g., oral gavage, in feed, or drinking water).

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Tissues and organs are examined macroscopically and microscopically for the presence of tumors.

-

Data Analysis: The incidence of tumors in the treated groups is statistically compared to the incidence in the concurrent control group. A statistically significant increase in the incidence of one or more tumor types in the treated groups is evidence of carcinogenicity.

Visualizations

Formation of this compound

Caption: Formation pathway of this compound from meglumine and a nitrosating agent.

Generalized Signaling Pathway of N-Nitrosamine Carcinogenesis

Caption: Generalized signaling pathway of N-nitrosamine-induced carcinogenesis.

Conclusion

The toxicological profile of this compound is largely inferred from the extensive knowledge of the N-nitrosamine class of compounds. As a probable human carcinogen, its presence in pharmaceutical products is a significant concern that necessitates robust risk assessment and control strategies. While specific quantitative toxicological data for this compound remains limited, the established mechanisms of metabolic activation, DNA damage, and carcinogenesis for N-nitrosamines provide a strong basis for its regulation. Drug development professionals must remain vigilant in monitoring and controlling this compound impurities to ensure patient safety and regulatory compliance. The use of advanced analytical techniques, enhanced in vitro genotoxicity assays, and in silico approaches like read-across are crucial tools in the lifecycle management of this and other nitrosamine impurities.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. chemicea.com [chemicea.com]

- 4. This compound | C7H16N2O6 | CID 21943779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fda.gov [fda.gov]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. instem.com [instem.com]

- 8. EMA Guidelines: Understanding Nitrosourea Acceptable Intake Limits Via Read-across [lhasalimited.org]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. [N-nitroso compounds. Analysis and possible carcinogenicity in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. hesiglobal.org [hesiglobal.org]

- 15. MECHANISMS OF NITROSAMINE–MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]

- 19. canada.ca [canada.ca]

- 20. ICH M7 & Nitrosamines Impurities -Updates - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 21. toxys.com [toxys.com]

In Vitro Assessment of N-Nitroso-Meglumine: A Technical Guide Based on Read-Across Approaches

Disclaimer: As of the latest literature review, specific in vitro toxicological studies on N-Nitroso-meglumine are not publicly available. This guide provides a comprehensive overview of the established in vitro methodologies and known mechanisms of action for a closely related and extensively studied class of compounds: N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). The data and protocols presented herein are based on surrogate NDSRIs and serve as a technical guide for researchers, scientists, and drug development professionals on the principles of in vitro assessment for such compounds.

Introduction

This compound is an N-nitrosamine impurity that can form in the presence of meglumine, a common excipient in pharmaceutical formulations, and nitrosating agents.[1] Due to their classification as probable human carcinogens, the detection and toxicological evaluation of N-nitrosamines are of significant regulatory concern. In vitro assays are critical first-tier assessments for evaluating the genotoxic and mutagenic potential of these impurities. This document outlines the key in vitro experimental protocols, data interpretation, and mechanistic pathways relevant to the study of N-nitrosamines, which can be applied by extension to this compound.

The primary mechanism of genotoxicity for most N-nitrosamines involves metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of reactive electrophilic intermediates that can alkylate DNA, resulting in mutations and chromosomal damage.[2] Consequently, in vitro test systems for N-nitrosamines must incorporate a metabolic activation system, typically a liver S9 fraction.

Quantitative Data from In Vitro Studies of Surrogate NDSRIs

The following tables summarize quantitative data from in vitro genotoxicity and mutagenicity studies on various NDSRIs. This data is presented to provide a comparative landscape of the potency and activity of different N-nitrosamines in key assays.

Table 1: Summary of In Vitro Micronucleus Assay Results for Various NDSRIs in Human TK6 Cells with Hamster Liver S9 Activation

| N-Nitrosamine Compound | Lowest Effective Concentration (µM) for Micronucleus Induction | Fold Increase in Micronuclei at Lowest Effective Concentration | Reference |

| N-nitroso-nortriptyline | 100 | ~ 3-fold | [2] |

| N-nitroso-fluoxetine | 250 | ~ 2.5-fold | [2] |

| N-nitroso-desmethyl-diphenhydramine | 50 | ~ 4-fold | [2] |

| N-nitroso-duloxetine | 500 | ~ 3-fold | [2] |

| N-nitroso-lorcaserin | 25 | ~ 3.5-fold | [2] |

| N-nitroso-varenicline | 1000 | ~ 2.5-fold | [2] |

| N-nitroso-sertraline | 250 | ~ 3-fold | [2] |

Table 2: Summary of Bacterial Reverse Mutation (Ames) Test Results for Various NDSRIs

| N-Nitrosamine Compound | Ames Test Result | Most Sensitive Strain(s) | Metabolic Activation Requirement | Reference |

| N-nitroso-propranolol | Positive | TA100, TA1535 | Hamster Liver S9 | [3] |

| N-nitroso-nortriptyline | Positive | TA1535, WP2 uvrA(pKM101) | Hamster Liver S9 | [4][5] |

| N-nitroso-fluoxetine | Positive | TA1535, WP2 uvrA(pKM101) | Hamster Liver S9 | [4][5] |

| N-nitroso-valsartan | Negative | Not Applicable | Hamster & Rat Liver S9 | [3] |

| N-nitroso-ciprofloxacin | Negative (with high toxicity) | Not Applicable | Hamster & Rat Liver S9 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of N-nitrosamines in vitro. The following protocols are generalized from standard practices for NDSRIs.

Bacterial Reverse Mutation Assay (Ames Test - Enhanced Protocol)

The enhanced Ames test is recommended for N-nitrosamines to improve the sensitivity of detection.[6]

Objective: To assess the mutagenic potential of a test compound by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

Materials:

-

S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

E. coli tester strain (e.g., WP2 uvrA pKM101)

-

Test compound (this compound)

-

Metabolic activation system: Aroclor-induced hamster liver S9 fraction (30% concentration in S9 mix is often more effective than 10%)[4][5]

-

Cofactors for S9 mix (e.g., NADP, G6P)

-

Molten top agar (B569324)

-

Minimal glucose agar plates

Procedure:

-

Preparation: Prepare fresh overnight cultures of the bacterial tester strains. Prepare the S9 mix containing 30% hamster liver S9 and cofactors. Prepare various concentrations of the test compound.

-

Pre-incubation: In a test tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or buffer for non-activation conditions), and 0.05 mL of the test compound solution.

-

Incubate the mixture at 37°C for 30 minutes with shaking.[4][5]

-

Plating: After incubation, add 2.0 mL of molten top agar to the test tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a concentration-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

In Vitro Micronucleus Assay

This assay detects chromosomal damage.

Objective: To determine the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a test compound in mammalian cells.

Materials:

-

Human TK6 cells (or other suitable mammalian cell line)

-

Test compound (this compound)

-

Metabolic activation system: Hamster liver S9 fraction

-

Culture medium (e.g., RPMI 1640)

-

Cytochalasin B (optional, to block cytokinesis)

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

Procedure:

-

Cell Culture: Culture TK6 cells to a suitable density.

-

Treatment: Expose the cells to various concentrations of the test compound with and without S9 metabolic activation for a short duration (e.g., 4 hours).

-

Recovery: Wash the cells to remove the test compound and S9 mix, and then culture them for a period equivalent to 1.5-2 normal cell cycles.

-

Harvesting: Harvest the cells by centrifugation.

-

Hypotonic Treatment: Resuspend the cells in a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

-

Fixation: Fix the cells with a freshly prepared fixative.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with an appropriate DNA stain.

-

Analysis: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells (if using cytochalasin B) or mononucleated cells per concentration. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Visualization of Pathways and Workflows

Caption: Metabolic activation pathway of N-nitrosamines leading to genotoxicity.

Caption: General workflow for in vitro genotoxicity assessment of N-nitrosamines.

References

- 1. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]

- 2. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test -Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]

- 6. gmp-publishing.com [gmp-publishing.com]

In Vivo Metabolism of N-Nitroso-meglumine: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature lacks specific in vivo metabolism studies for N-Nitroso-meglumine. This guide, therefore, provides a comprehensive overview of the well-established principles of N-nitrosamine metabolism and leverages data from structurally similar compounds, primarily N-nitrosodiethanolamine (NDELA), to infer potential metabolic pathways and experimental approaches for this compound.

Introduction to N-Nitrosamine Metabolism

N-nitrosamines are a class of potent carcinogens that typically require metabolic activation to exert their genotoxic effects. This bioactivation is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver and other tissues. The central mechanism involves the enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group. This process generates unstable α-hydroxy nitrosamines, which then undergo spontaneous decomposition to form highly reactive electrophilic intermediates, such as diazonium ions or carbocations. These intermediates can then form covalent adducts with cellular macromolecules, most critically DNA, leading to mutations and initiating carcinogenesis if not repaired.[1][2]

Proposed Metabolic Pathways for this compound

Based on its structure, this compound, which is N-methyl-N-(1-deoxy-D-glucitol-1-yl)nitrosamine, possesses two primary sites for metabolic attack at the α-carbons: the methyl group and the C1 of the glucitol moiety.

Primary Metabolic Activation (α-Hydroxylation):

-

Hydroxylation of the methyl group: This pathway would lead to the formation of an unstable α-hydroxymethyl intermediate, which would decompose to release a methyldiazonium ion and 1-deoxy-1-amino-D-glucitol (meglumine). The methyldiazonium ion is a potent methylating agent capable of alkylating DNA.

-

Hydroxylation of the glucitol C1: This would result in an unstable α-hydroxyglucitol intermediate. Its decomposition would generate formaldehyde (B43269) and a glucitol-derived diazonium ion, which could also potentially interact with DNA.

Other Potential Metabolic Pathways:

-

β-Oxidation and further oxidation: The polyol chain of the glucitol moiety could be susceptible to oxidation at other positions, potentially leading to a variety of polar, more readily excretable metabolites. This is analogous to the β-oxidation observed for N-nitrosodiethanolamine (NDELA).[3][4]

-

Glucuronidation: The parent compound or its hydroxylated metabolites could undergo phase II conjugation reactions, such as glucuronidation, to facilitate excretion. A glucuronide of NDELA has been identified in rat urine.[5]

-

Denitrosation: The removal of the nitroso group would represent a detoxification pathway, yielding meglumine.

Quantitative Metabolic Data (Using N-nitrosodiethanolamine as a Surrogate)

Due to the absence of specific data for this compound, the following tables summarize quantitative in vivo metabolic data for N-nitrosodiethanolamine (NDELA) in Fischer 344 rats. This provides an insight into the potential pharmacokinetic profile of a structurally related nitrosamine (B1359907).

Table 1: Excretion Profile of ¹⁴C-NDELA in Fischer 344 Rats (24 hours post-administration) [5]

| Excretion Route | Percentage of Administered Dose |

| Urine | ~95% |

| CO₂ | 0.27% - 0.83% |

Table 2: Metabolite Distribution in Urine of Fischer 344 Rats Treated with NDELA [5]

| Compound | Percentage of Total Urinary Radioactivity |

| Unchanged NDELA | 86% - 93% |

| Metabolites | 7% - 14% |

| Identified Metabolite | |

| Glucuronide of NDELA | Identified, but not quantified |

| N-nitroso-N-(2-hydroxyethyl)carboxymethylamine | Identified, but not quantified |

Table 3: DNA Adducts Identified in Rat Liver 6-24 hours after NDELA Administration [5]

| DNA Adduct | Percentage of Total DNA Radioactivity |

| N⁷-(2-Hydroxyethyl)guanine | ~10% |

| O⁶-(2-Hydroxyethyl)guanine | ~4% |

Experimental Protocols for In Vivo Metabolism Studies

The following section outlines a generalized protocol for investigating the in vivo metabolism of a nitrosamine like this compound, based on established methodologies.

4.1. Animal Model and Dosing

-

Animal Model: Male Fischer 344 rats or Syrian golden hamsters are commonly used models for nitrosamine metabolism and carcinogenicity studies.[5][6]

-

Compound Administration: For pharmacokinetic and metabolism studies, this compound (ideally radiolabeled, e.g., with ¹⁴C or ³H) would be administered via oral gavage or intraperitoneal injection.[3][5] Doses would range from a low, environmentally relevant level to a higher dose to assess dose-dependent metabolism.[5][7]

4.2. Sample Collection

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a defined period (e.g., 24, 48, 72 hours) to determine the primary routes of excretion.

-

Blood: Blood samples are collected at multiple time points post-administration via tail vein or cardiac puncture to determine the pharmacokinetic profile (absorption, distribution, elimination half-life).[6][7]

-

Tissues: At the end of the study, key tissues (liver, kidneys, lungs, etc.) are harvested to assess tissue distribution of the parent compound and its metabolites, and for DNA adduct analysis.

4.3. Sample Analysis

-

Radiolabel Analysis: For studies using radiolabeled compounds, liquid scintillation counting is used to quantify the total radioactivity in urine, feces, blood, and tissue homogenates.

-

Metabolite Profiling:

-

Sample Preparation: Urine may be treated with β-glucuronidase/sulfatase to hydrolyze conjugates. Tissues are homogenized and extracted with appropriate organic solvents.

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a radiochemical detector is used to separate and quantify the parent compound and its metabolites. For structural identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and specificity.[8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile nitrosamines.[8]

-

-

DNA Adduct Analysis:

-

DNA Isolation: DNA is isolated from tissues (especially the liver) using standard enzymatic or chemical methods.

-

Analysis: The isolated DNA is hydrolyzed, and the resulting adducts are analyzed by sensitive techniques such as LC-MS/MS or ³²P-postlabeling.[9]

-

Visualizations

The following diagrams illustrate a generalized workflow for an in vivo metabolism study and the proposed metabolic pathways for this compound.

Caption: Experimental workflow for an in vivo nitrosamine metabolism study.

Caption: Proposed in vivo metabolic pathways for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. Comparative in vitro and in vivo beta-oxidation of N-nitrosodiethanolamine in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-oxidation of N-nitrosodiethanolamine in different animal species in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism and cellular interactions of N-nitrosodiethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of N-nitrosodimethylamine in swine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Nitroso Meglumine Impurity in Pharma | Advent [adventchembio.com]

- 9. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

N-Nitroso-meglumine: A Technical Examination of its Carcinogenic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-meglumine, a potential impurity in pharmaceutical products containing the excipient meglumine, belongs to the class of N-nitrosamines, which are recognized as potent mutagens and probable human carcinogens. Regulatory bodies, including the European Medicines Agency (EMA), have established an acceptable intake (AI) limit for this compound of 1500 ng/day, based on a negative bacterial reverse mutation (Ames) test. While this in vitro result suggests a lack of mutagenicity in that specific assay, the broader carcinogenic potential of this compound, particularly through in vivo mechanisms, warrants a thorough investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's potential carcinogenicity, detailing the general mechanisms of N-nitrosamine-induced carcinogenesis, relevant experimental protocols, and the signaling pathways implicated in the cellular response to such compounds.

Introduction to this compound

Meglumine is a widely used excipient in the pharmaceutical industry, valued for its ability to enhance the solubility and stability of active pharmaceutical ingredients (APIs). This compound is an N-nitrosamine impurity that can form when meglumine, a secondary amine, reacts with nitrosating agents, such as nitrites, under specific conditions. The presence of nitrosamine (B1359907) impurities in pharmaceuticals is a significant concern for regulatory agencies and manufacturers due to the well-documented carcinogenic properties of this class of compounds.

General Mechanism of N-Nitrosamine Carcinogenicity

The carcinogenic activity of most N-nitrosamines is not direct but requires metabolic activation. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver and other tissues.[1][2][3]

The key steps in the metabolic activation and carcinogenic cascade of N-nitrosamines are:

-

α-Hydroxylation: CYP enzymes catalyze the hydroxylation of the carbon atom alpha to the nitroso group.[4][5][6]

-

Formation of Unstable Intermediates: This hydroxylation leads to the formation of unstable α-hydroxynitrosamines.

-

Generation of Alkylating Agents: These intermediates spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions or carbocations.[1]

-

DNA Adduct Formation: The electrophilic intermediates react with nucleophilic sites on DNA bases, forming DNA adducts. Common adducts include O6-alkylguanine and N7-alkylguanine.[1][7][8]

-

Mutagenesis and Carcinogenesis: If not repaired, these DNA adducts can lead to mispairing during DNA replication, resulting in mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can initiate and promote the development of cancer.[9]

Quantitative Data

Currently, there is a lack of publicly available quantitative data from in vivo carcinogenicity or comprehensive in vivo genotoxicity studies specifically for this compound. The primary quantitative value available is the Acceptable Intake (AI) limit established by the European Medicines Agency (EMA).

| Compound | Regulatory Body | Acceptable Intake (AI) | Basis for AI |

| This compound | EMA | 1500 ng/day | Negative bacterial reverse mutation (Ames) test |

This AI is significantly higher than that for many other nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), which are potent carcinogens with much lower AIs. The negative Ames test result for this compound suggests it does not cause point mutations in the tested bacterial strains. However, this does not exclude other potential genotoxic or carcinogenic mechanisms that may be relevant in vivo.

Experimental Protocols for Carcinogenicity and Genotoxicity Assessment

The assessment of the carcinogenic potential of a substance like this compound typically involves a battery of in vitro and in vivo tests, following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Genotoxicity Testing

-

Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471: This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. As mentioned, this compound has been reported as negative in this assay.

-

In Vitro Mammalian Cell Micronucleus Test - OECD TG 487: This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) effects in cultured mammalian cells.

-

In Vitro Mammalian Chromosomal Aberration Test - OECD TG 473: This test evaluates the ability of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.

In Vivo Genotoxicity Testing

Should in vitro tests indicate a genotoxic potential, or if there are other reasons for concern, in vivo studies are conducted.[10]

-

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD TG 474: This is the most widely used in vivo genotoxicity test. It assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts of the bone marrow by measuring the frequency of micronuclei in newly formed erythrocytes.

-

In Vivo Mammalian Alkaline Comet Assay - OECD TG 489: This assay detects DNA strand breaks in cells from various tissues of animals exposed to a test substance.[11][12]

-

Transgenic Rodent Somatic and Germ Cell Gene Mutation Assays - OECD TG 488: These assays use transgenic rodents to detect gene mutations in any tissue.

Long-Term Carcinogenicity Bioassays

-

Carcinogenicity Studies - OECD TG 451: These are long-term studies, typically conducted in two rodent species (e.g., rats and mice), where animals are exposed to the test substance for a major portion of their lifespan.[13][14][15][16][17] The primary endpoint is the observation of neoplastic lesions.

Signaling Pathways in N-Nitrosamine-Induced Carcinogenesis

The formation of DNA adducts by activated N-nitrosamines triggers a complex network of cellular signaling pathways involved in DNA damage response (DDR) and repair.

DNA Damage Response and Repair Pathways

Upon detection of DNA alkylation damage, cells activate a cascade of signaling pathways to arrest the cell cycle and initiate DNA repair. Key pathways include:

-

Base Excision Repair (BER): This is the primary pathway for the repair of small, non-helix-distorting base lesions, including many N-alkylpurines.[8][18][19][20][21]

-

Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting adducts.[8][18][20]

-

Mismatch Repair (MMR): The MMR system recognizes and corrects base-base mismatches and small insertions/deletions that can arise from replication errors on a damaged DNA template. MMR can also play a role in signaling apoptosis in response to certain DNA adducts.[9]

-

Direct Reversal of Damage: O6-methylguanine-DNA methyltransferase (MGMT) is a key enzyme that directly removes alkyl groups from the O6 position of guanine, a critical pre-mutagenic lesion.[18][20]

Cell Fate Signaling

If DNA damage is extensive and cannot be repaired, the cell may undergo apoptosis (programmed cell death) to prevent the propagation of mutations. Key signaling molecules in this process include the tumor suppressor protein p53. The MMR pathway has also been shown to be involved in signaling apoptosis in response to O6-alkylguanine adducts.[9]

Conclusion and Future Directions

The classification of this compound as a potential carcinogen is based on its chemical structure as an N-nitrosamine. The established AI of 1500 ng/day by the EMA, derived from a negative Ames test, provides a regulatory limit for its presence in pharmaceutical products. However, the absence of comprehensive in vivo carcinogenicity and genotoxicity data represents a significant knowledge gap.

For a more complete risk assessment, further studies are warranted, including:

-

In vivo genotoxicity assays: To determine if this compound induces genetic damage in a whole-animal system.

-

Long-term carcinogenicity bioassays: To definitively assess its tumor-inducing potential upon chronic exposure.

-

Metabolism studies: To understand how this compound is metabolized and whether it forms DNA-reactive intermediates in vivo.

A deeper understanding of the specific biological activity of this compound will enable a more refined and accurate assessment of its risk to human health and will be crucial for ensuring the safety of pharmaceutical products containing meglumine.

References

- 1. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Nitrosamide Formation in the Cytochrome P450 Mediated Metabolism of Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450 2A-catalyzed metabolic activation of structurally similar carcinogenic nitrosamines: N'-nitrosonornicotine enantiomers, N-nitrosopiperidine, and N-nitrosopyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation, Repair, and Genotoxic Properties of Bulky DNA Adducts Formed from Tobacco-Specific Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. quantics.co.uk [quantics.co.uk]

- 14. Oecd 541 guidelines | PPTX [slideshare.net]

- 15. policycommons.net [policycommons.net]

- 16. medboundhub.com [medboundhub.com]

- 17. mhlw.go.jp [mhlw.go.jp]

- 18. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

N-Nitroso-meglumine: A Technical Guide on Genotoxicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-meglumine, a potential nitrosamine (B1359907) impurity in pharmaceutical products containing meglumine, has come under regulatory scrutiny due to the well-established carcinogenic potential of the N-nitrosamine class of compounds.[1] Meglumine is a common excipient used to enhance the solubility and stability of active pharmaceutical ingredients.[1] The formation of this compound can occur when meglumine, a secondary amine, reacts with nitrosating agents.[1] This guide provides a comprehensive overview of the available information regarding the genotoxicity of this compound, outlines standard experimental protocols for its assessment, and discusses the current regulatory landscape.

Chemical Identity of this compound

| Property | Value |